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molecular formula C9H10BrClO3S B8770461 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride

4-(3-Bromopropoxy)benzene-1-sulfonyl chloride

Cat. No. B8770461
M. Wt: 313.60 g/mol
InChI Key: BHAOZXDFDRKMON-UHFFFAOYSA-N
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Patent
US05332739

Procedure details

20 ml of a chloroform solution containing 5.8 g of 3-phenoxypropyl bromide was cooled to -10° C., and 3.6 ml of chlorosulfuric acid was added thereto, followed by stirring at room temperature for 1 hour. The reaction solution was poured onto ice, and extraction was performed with 100 ml of chloroform. Water washing, drying and concentration were successively carried out to obtain 3.4 g (yield: 40%)of 4-(3-bromopropoxy)benzenesulfonic acid chloride in an oily state.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10][Br:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:12]([Cl:16])(=O)(=[O:14])[OH:13]>C(Cl)(Cl)Cl>[Br:11][CH2:10][CH2:9][CH2:8][O:1][C:2]1[CH:7]=[CH:6][C:5]([S:12]([Cl:16])(=[O:14])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
5.8 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction solution was poured onto ice, and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Water washing, drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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